Tristearin

Catalog No.
S545950
CAS No.
555-43-1
M.F
C57H110O6
M. Wt
891.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tristearin

CAS Number

555-43-1

Product Name

Tristearin

IUPAC Name

2,3-di(octadecanoyloxy)propyl octadecanoate

Molecular Formula

C57H110O6

Molecular Weight

891.5 g/mol

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3

InChI Key

DCXXMTOCNZCJGO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Solubility

Insoluble in water. Soluble in chloroform, carbon disulfide
Insoluble in ethanol; very soluble in acetone, benzene
Soluble in hot alcohol; almost insoluble in cold alcohol, ether, petroleum ethe

Synonyms

glyceryl tristearate, stearic acid triglyceride, tristearin, tristearoylglycerol

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Description

The exact mass of the compound Tristearin is 890.8302 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water. soluble in chloroform, carbon disulfideinsoluble in ethanol; very soluble in acetone, benzenesoluble in hot alcohol; almost insoluble in cold alcohol, ether, petroleum ether. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Triglycerides - Supplementary Records. It belongs to the ontological category of triacylglycerol 54:0 in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Drug Delivery Systems

Tristearin's biocompatible and biodegradable nature makes it a promising material for designing drug delivery systems. Researchers explore its use for encapsulating drugs, protecting them from degradation, and targeting specific tissues for controlled release []. Tristearin nanoparticles can be formulated to deliver hydrophobic drugs with improved bioavailability and therapeutic efficacy [].

Biomaterial Research

The ability of tristearin to form self-assembled structures like liposomes and nanoparticles makes it valuable in biomaterial research. These structures can mimic biological membranes and serve as models for studying cellular processes or drug-membrane interactions []. Tristearin-based biomaterials also hold potential for tissue engineering applications due to their biocompatibility and ability to support cell growth [].

Tristearin, also known as glyceryl tristearate, is a triglyceride formed from glycerol and three molecules of stearic acid. Its chemical formula is C57H110O6C_{57}H_{110}O_6, and it has a molecular weight of approximately 891.48 g/mol . Tristearin appears as a white, odorless powder and is solid at room temperature due to its high melting point, which ranges from 54 °C to 72.5 °C depending on its polymorphic form . It is commonly derived from animal fats and tropical oils, such as palm oil, and is often used in various industrial applications due to its physical properties.

In biological systems, tristearin serves as a stored energy source. Enzymes like lipases break down tristearin into glycerol and fatty acids. These products enter metabolic pathways for energy generation or further synthesis []. Tristearin's specific mechanism of action within these pathways is beyond the scope of this analysis.

Tristearin is generally considered non-toxic and non-irritating []. However, some potential hazards exist:

  • Dust inhalation: Inhalation of airborne tristearin dust may cause mild respiratory irritation [].
  • Combustibility: Tristearin is combustible and can burn if exposed to high temperatures or open flames [].
, primarily involving hydrolysis and transesterification. In hydrolysis, it reacts with water to yield glycerol and stearic acid:

C57H110O6+3H2OC3H8O3+3C18H36O2C_{57}H_{110}O_6+3H_2O\rightarrow C_3H_8O_3+3C_{18}H_{36}O_2

In transesterification, tristearin can be converted into biodiesel by reacting with methanol in the presence of a catalyst, producing methyl esters and glycerol:

C57H110O6+3CH3OH3C18H36O2+C3H8O3C_{57}H_{110}O_6+3CH_3OH\rightarrow 3C_{18}H_{36}O_2+C_3H_8O_3

Recent studies have demonstrated effective methods for converting tristearin into biodiesel using novel catalysts, achieving high conversion rates .

Tristearin exhibits various biological activities. As a triglyceride, it serves as an energy source in biological systems. It is metabolized in the body to provide fatty acids and glycerol, which are essential for various physiological functions. Additionally, studies indicate that tristearin may influence lipid metabolism and has potential applications in drug delivery systems due to its biocompatibility .

Tristearin can be synthesized through several methods:

  • Direct Esterification: Glycerol reacts with stearic acid under heat and acidic conditions.
  • Transesterification: This method involves the reaction of triglycerides (like tristearin) with alcohols (e.g., methanol) in the presence of a catalyst.
  • Interesterification: This process rearranges the fatty acids in triglycerides to modify their properties without changing the glycerol backbone.

These methods allow for the production of tristearin with varying degrees of purity and specific physical properties tailored for different applications .

Tristearin has diverse applications across several industries:

  • Food Industry: Used as an emulsifier and stabilizer in food products.
  • Cosmetics: Acts as a thickening agent and emollient in creams and lotions.
  • Pharmaceuticals: Serves as a carrier for drug delivery systems.
  • Biodiesel Production: Utilized in the synthesis of biodiesel through transesterification processes .

Research into the interactions of tristearin with other compounds has highlighted its role in lipid metabolism and its effects on cellular processes. For example, studies have shown that tristearin can influence the absorption of certain drugs when used as part of lipid-based formulations. Additionally, its interaction with enzymes involved in lipid digestion has been investigated, revealing insights into its metabolic pathways .

Tristearin belongs to a broader class of triglycerides but can be compared with several similar compounds:

Compound NameStructureUnique Features
DioleinGlycerol + 2 Oleic acidsLiquid at room temperature
TripalmitinGlycerol + 3 Palmitic acidsHigher melting point than tristearin
TrilaurinGlycerol + 3 Lauric acidsLower molecular weight
TributyrinGlycerol + 3 Butyric acidsShort-chain fatty acids

Tristearin's uniqueness lies in its high melting point and solid state at room temperature, making it suitable for applications requiring stability at higher temperatures . Its specific fatty acid composition also influences its physical properties and biological activity compared to other triglycerides.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
Other Solid; Dry Powder
Colorless or white odorless solid; [HSDB] White powder; [MSDSonline]
Solid

Color/Form

White powder
Colorless crystals or powde

XLogP3

25.2

Hydrogen Bond Acceptor Count

6

Exact Mass

890.83024122 g/mol

Monoisotopic Mass

890.83024122 g/mol

Heavy Atom Count

63

Taste

Tasteless

Density

0.8559 at 90 °C/4 °C

LogP

log Kow = 24 /Estimated/

Odor

Odorless

Appearance

Solid powder

Melting Point

MP: 55 °C (ALPHA), 64.5 °C (BETA'), 73 °C (BETA)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P6OCJ2551R

Vapor Pressure

5.4X10-17 mm Hg at 25 °C /Estimated/

Other CAS

555-43-1
68334-00-9

Absorption Distribution and Excretion

In the small intestine, most triglycerides are split into monoglycerides, free fatty acids, and glycerol, which are absorbed by the intestinal mucosa. Within the epithelial cells, resynthesized triglycerides collect into globules along with cholesterol and phospholipids and are encased in a protein coat as chylomicrons . Chylomicrons are transported in the lymph to the thoracic duct and eventually to the venous system. The chylomicrons are removed from the blood as they pass through the capillaries of adipose tissue. Fat is stored in adipose cells until it is transported to other tissues as free fatty acids which are used for cellular energy or incorporated into cell membranes.
When 14C-labeled long-chain triglycerides are administered intravenously, 25% to 30% of the radiolabel is found in the liver within 30 to 60 minutes, with less than 5% remaining after 24 hours. Lesser amounts of radiolabel are found in the spleen and lungs. After 24 hours, nearly 50% of the radiolabel has been expired in carbon dioxide, with 1% of the carbon label remaining in the brown fat. The concentration of radioactivity in the epididymal fat is less than half that of the brown fat.
The absorption of [1- 14C]tristearin was evaluated using groups consisting of six to seven male Wistar rats (weights =200 to 250 g). The rats were prepared either with an external bile fistula or a sham operation (control group), and then allowed to recover for 6 to 12 hours. Weighed doses of [1- 14C]tristearin were fed in a pellet of bran. Doses of 25, 50, 100, and 200 mg were administered to four groups, respectively. The rats were killed after 16 hours and lipid from the stomach, small gut, and colon (with feces) was extracted. Absorption was expressed as the percentage of the dose that had left the stomach. Only rats in which 80% or more of the dose had left the stomach were used. Tristearin absorption was classified as poor at all administered doses. Significantly lower absorption of tristearin was noted only in the 200 mg dose group ( p <.02, n=6)
Feeding expt with (14)C-labelled tristearin indicated that ruminal bacteria actively hydrogenated, degraded, and synthesized fatty acids. Stearic acid seemed to be absorbed from small intestine at slower rate than other fatty acids.

Metabolism Metabolites

Hydrolysis of /Tristearin/ by hepatic triacylglycerol lipase in plasma from ICR mice has been demonstrated in vitro.

Wikipedia

Stearin

Use Classification

Plastics -> Polymer Type -> N.a.
Plastics -> Other functions -> Processing agent
Cosmetics -> Skin conditioning; Viscosity controlling; Emollient; Solvent; Refatting

Methods of Manufacturing

Prepared from stearic acid and glycerol in the prresence of Al2O3.
Reaction of stearic acid with glycerol; separation from solid fats, eg, tallow, as solid phase by expression under controlled conditions.

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing
Plastics Material and Resin Manufacturing
Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE
Cottonseed oil, hydrogenated: ACTIVE

Analytic Laboratory Methods

FATTY ACIDS SUCROSE ESTERS INCL TRISTEARIN WERE SEPARATED BY THIN LAYER CHROMATOGRAPHY.

Dates

Modify: 2023-08-15
1: Esposito E, Pecorelli A, Sguizzato M, Drechsler M, Mariani P, Carducci F, Cervellati F, Cortesi R, Valacchi G. Production and Characterization of Nanoparticle Based Hyaluronate Gel Containing Retinyl Palmitate for Wound Healing. Curr Drug Deliv. 2018 May 18. doi: 10.2174/1567201815666180518123926. [Epub ahead of print] PubMed PMID: 29779480.
2: Oellig C, Brändle K, Schwack W. Characterization of E 471 food emulsifiers by high-performance thin-layer chromatography-fluorescence detection. J Chromatogr A. 2018 Jul 13;1558:69-76. doi: 10.1016/j.chroma.2018.05.010. Epub 2018 May 7. PubMed PMID: 29752044.
3: Scalia S, Zampino MR, Trotta V, Bianchi A. Enhancement of trans-resveratrol photostability by encapsulation in lipid microparticles: in vitro and in vivo studies. Pharmazie. 2017 Apr 1;72(4):200-204. doi: 10.1691/ph.2017.6180. PubMed PMID: 29441987.
4: Calligaris S, Valoppi F, Barba L, Anese M, Nicoli MC. β-Carotene degradation kinetics as affected by fat crystal network and solid/liquid ratio. Food Res Int. 2018 Mar;105:599-604. doi: 10.1016/j.foodres.2017.11.062. Epub 2017 Nov 26. PubMed PMID: 29433253.
5: Silki, Sinha VR. Enhancement of In Vivo Efficacy and Oral Bioavailability of Aripiprazole with Solid Lipid Nanoparticles. AAPS PharmSciTech. 2018 Apr;19(3):1264-1273. doi: 10.1208/s12249-017-0944-5. Epub 2018 Jan 8. PubMed PMID: 29313261.
6: Haque S, Whittaker M, McIntosh MP, Pouton CW, Phipps S, Kaminskas LM. A comparison of the lung clearance kinetics of solid lipid nanoparticles and liposomes by following the (3)H-labelled structural lipids after pulmonary delivery in rats. Eur J Pharm Biopharm. 2018 Apr;125:1-12. doi: 10.1016/j.ejpb.2018.01.001. Epub 2018 Jan 5. PubMed PMID: 29309835.
7: Shiota M, Shimomura Y, Kotera M, Taira S. Mass spectrometric imaging of localization of fat molecules in water-in-oil emulsions containing semi-solid fat. Food Chem. 2018 Apr 15;245:1218-1223. doi: 10.1016/j.foodchem.2017.11.009. Epub 2017 Nov 3. PubMed PMID: 29287345.
8: Oliveira DRB, Michelon M, de Figueiredo Furtado G, Sinigaglia-Coimbra R, Cunha RL. β-Carotene-loaded nanostructured lipid carriers produced by solvent displacement method. Food Res Int. 2016 Dec;90:139-146. doi: 10.1016/j.foodres.2016.10.038. Epub 2016 Oct 25. PubMed PMID: 29195866.
9: Dolci LS, Panzavolta S, Albertini B, Campisi B, Gandolfi M, Bigi A, Passerini N. Spray-congealed solid lipid microparticles as a new tool for the controlled release of bisphosphonates from a calcium phosphate bone cement. Eur J Pharm Biopharm. 2018 Jan;122:6-16. doi: 10.1016/j.ejpb.2017.10.002. Epub 2017 Oct 3. PubMed PMID: 28986297.
10: Esposito E, Sguizzato M, Drechsler M, Mariani P, Carducci F, Nastruzzi C, Cortesi R. Data on scaling up and in vivo human study of progesterone lipid nanoparticles. Data Brief. 2017 Aug 31;14:639-642. doi: 10.1016/j.dib.2017.08.033. eCollection 2017 Oct. PubMed PMID: 28913392; PubMed Central PMCID: PMC5587877.
11: Ban C, Jo M, Lim S, Choi YJ. Control of the gastrointestinal digestion of solid lipid nanoparticles using PEGylated emulsifiers. Food Chem. 2018 Jan 15;239:442-452. doi: 10.1016/j.foodchem.2017.06.137. Epub 2017 Jun 27. PubMed PMID: 28873589.
12: Rajpoot K, Jain SK. Colorectal cancer-targeted delivery of oxaliplatin via folic acid-grafted solid lipid nanoparticles: preparation, optimization, and in vitro evaluation. Artif Cells Nanomed Biotechnol. 2018 Sep;46(6):1236-1247. doi: 10.1080/21691401.2017.1366338. Epub 2017 Aug 29. PubMed PMID: 28849671.
13: Esposito E, Sguizzato M, Drechsler M, Mariani P, Carducci F, Nastruzzi C, Cortesi R. Progesterone lipid nanoparticles: Scaling up and in vivo human study. Eur J Pharm Biopharm. 2017 Oct;119:437-446. doi: 10.1016/j.ejpb.2017.07.015. Epub 2017 Jul 29. PubMed PMID: 28760448.
14: Sakashita M, Sakashita S, Sakata A, Uesugi N, Ishige K, Hyodo I, Noguchi M. An autopsy case of non-traumatic fat embolism syndrome. Pathol Int. 2017 Sep;67(9):477-482. doi: 10.1111/pin.12556. Epub 2017 Jun 30. PubMed PMID: 28667706.
15: Esposito E, Drechsler M, Mariani P, Carducci F, Servadio M, Melancia F, Ratano P, Campolongo P, Trezza V, Cortesi R, Nastruzzi C. Lipid nanoparticles for administration of poorly water soluble neuroactive drugs. Biomed Microdevices. 2017 Sep;19(3):44. doi: 10.1007/s10544-017-0188-x. PubMed PMID: 28526975.
16: Rasekh M, Ahmad Z, Cross R, Hernández-Gil J, Wilton-Ely JDET, Miller PW. Facile Preparation of Drug-Loaded Tristearin Encapsulated Superparamagnetic Iron Oxide Nanoparticles Using Coaxial Electrospray Processing. Mol Pharm. 2017 Jun 5;14(6):2010-2023. doi: 10.1021/acs.molpharmaceut.7b00109. Epub 2017 May 9. PubMed PMID: 28445052.
17: Zeb A, Qureshi OS, Kim HS, Kim MS, Kang JH, Park JS, Kim JK. High payload itraconazole-incorporated lipid nanoparticles with modulated release property for oral and parenteral administration. J Pharm Pharmacol. 2017 Aug;69(8):955-966. doi: 10.1111/jphp.12727. Epub 2017 Apr 18. PubMed PMID: 28421603.
18: Esposito E, Cortesi R, Drechsler M, Fan J, Fu BM, Calderan L, Mannucci S, Boschi F, Nastruzzi C. Nanoformulations for dimethyl fumarate: Physicochemical characterization and in vitro/in vivo behavior. Eur J Pharm Biopharm. 2017 Jun;115:285-296. doi: 10.1016/j.ejpb.2017.04.011. Epub 2017 Apr 12. PubMed PMID: 28412473.
19: Binks BP, Marinopoulos I. Ultra-stable self-foaming oils. Food Res Int. 2017 May;95:28-37. doi: 10.1016/j.foodres.2017.02.020. Epub 2017 Mar 1. PubMed PMID: 28395822.
20: Rosenblatt KM, Bunjes H. Evaluation of the drug loading capacity of different lipid nanoparticle dispersions by passive drug loading. Eur J Pharm Biopharm. 2017 Aug;117:49-59. doi: 10.1016/j.ejpb.2017.03.010. Epub 2017 Mar 16. PubMed PMID: 28315731.

Explore Compound Types